molecular formula C6H15ClSn B093907 Stannane, butylchlorodimethyl- CAS No. 15649-31-7

Stannane, butylchlorodimethyl-

Cat. No.: B093907
CAS No.: 15649-31-7
M. Wt: 241.34 g/mol
InChI Key: YTUOPHMUDGXBFN-UHFFFAOYSA-M
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Description

Stannane, butylchlorodimethyl-: is an organotin compound with the chemical formula C(_6)H(_15)ClSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, butylchlorodimethyl- can be synthesized through several methods. One common approach involves the reaction of butylmagnesium chloride with dimethyltin dichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.

Reaction:

C4H9MgCl+(CH3)2SnCl2C4H9Sn(CH3)2Cl+MgCl2\text{C}_4\text{H}_9\text{MgCl} + \text{(CH}_3\text{)}_2\text{SnCl}_2 \rightarrow \text{C}_4\text{H}_9\text{Sn(CH}_3\text{)}_2\text{Cl} + \text{MgCl}_2 C4​H9​MgCl+(CH3​)2​SnCl2​→C4​H9​Sn(CH3​)2​Cl+MgCl2​

Industrial Production Methods

In industrial settings, the production of stannane, butylchlorodimethyl- often involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Stannane, butylchlorodimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tin oxides or hydroxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and nitric acid (HNO(_3)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) are often used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products

    Oxidation: Tin oxides (SnO(_2)) or hydroxides (Sn(OH)(_2)).

    Reduction: Lower oxidation state tin compounds, such as stannous chloride (SnCl(_2)).

    Substitution: Various organotin compounds depending on the substituent used.

Scientific Research Applications

Stannane, butylchlorodimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including stannane, butylchlorodimethyl-, are studied for their biological activity and potential use as biocides.

    Medicine: Research is ongoing into the use of organotin compounds in pharmaceuticals, particularly for their antimicrobial properties.

    Industry: It is used in the production of polymers, as a stabilizer in PVC, and in the manufacture of other organotin compounds.

Mechanism of Action

The mechanism by which stannane, butylchlorodimethyl- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and molecular targets can vary depending on the specific application and environment.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride (C(_3)H(_9)SnCl): Another organotin compound with similar properties but different reactivity due to the presence of three methyl groups.

    Tributyltin chloride (C(_4)H(_9)SnCl): Known for its use as a biocide, it has a similar structure but with three butyl groups.

    Dimethyltin dichloride (C(_2)H(_6)SnCl(_2)): Used in similar applications but with different reactivity due to the presence of two chlorine atoms.

Uniqueness

Stannane, butylchlorodimethyl- is unique due to its specific combination of butyl and dimethyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other organotin compounds may not be as effective.

Properties

IUPAC Name

butyl-chloro-dimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.2CH3.ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUOPHMUDGXBFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073404
Record name Stannane, butylchlorodimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15649-31-7
Record name Stannane, butylchlorodimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015649317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, butylchlorodimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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